6-Bromoflavone
Overview
Description
Synthesis Analysis
6-Bromoflavone and related derivatives, such as 6-bromo-3′-nitroflavone, are synthesized through bromination reactions. Various methods have been developed for the efficient and environmentally benign synthesis of bromoflavones, including 6,8-dibromoflavones and 6,7-dibromoflavones, utilizing conditions that promote bromination with concomitant cyclization or regioselective transformations through Suzuki–Miyaura reactions (Khan & Goswami, 2005); (Jordán et al., 2017).
Scientific Research Applications
Summary of the Application
6-Bromoflavone is a high affinity ligand for the central benzodiazepine receptors and is a member of a family of active flavonoids . It has been studied for its potential use in the treatment of anxiety .
Results or Outcomes
6-Bromoflavone and other flavonoid derivatives have shown a selective and relatively mild affinity for benzodiazepine receptors, with a pharmacological profile compatible with a partial agonistic action . Some synthetic derivatives of these compounds, such as 6,3’-dinitroflavone, were found to have a very potent anxiolytic effect not associated with myorelaxant, amnestic, or sedative actions . This suggests that 6-Bromoflavone and similar compounds could represent an improved therapeutic tool in the treatment of anxiety .
In addition, several flavone derivatives, including 6-Bromoflavone, may provide important leads for the development of potent and selective ligands for benzodiazepine receptors . This could potentially lead to the development of new therapeutic tools in the treatment of anxiety and other conditions .
In addition, several flavone derivatives, including 6-Bromoflavone, may provide important leads for the development of potent and selective ligands for benzodiazepine receptors . This could potentially lead to the development of new therapeutic tools in the treatment of anxiety and other conditions .
Safety And Hazards
Future Directions
Flavonoids like 6-Bromoflavone have shown a range of effects, such as anxiolytic, sedative, anticonvulsant, and analgesic properties, via their actions on the central nervous system (CNS). These effects occur through a variety of interactions with different receptors and signalling systems, including γ-aminobutyric acid (GABA) receptors . Due to their selective pharmacological profile and low intrinsic efficacy at the BDZ-Rs, flavonoid derivatives, such as those described, could represent an improved therapeutic tool in the treatment of anxiety .
properties
IUPAC Name |
6-bromo-2-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOZDKMXSPAATL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332792 | |
Record name | 6-Bromoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoflavone | |
CAS RN |
1218-80-0 | |
Record name | 6-Bromoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-2-phenyl-(4H)-4-benzopyranone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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